Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate is a chemical compound with the molecular formula C15H14F2N2O2. It is a part of a class of compounds known as triazole-pyrimidine hybrids, which have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Scientific Research Applications
Synthesis and Functionalization
Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : A study highlights an efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing its utility in preparing new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015).
Novel Microwave-Promoted Reactions : Research demonstrates the synthesis of mono(imino)pyridine compounds and 6-acetylpyridine-2-carboxamide compounds from ethyl 6-acetylpyridine-2-carboxylate under microwave irradiation, offering a solvent-free approach to novel compound formation (Su et al., 2007).
Synthesis of Tetrahydropyridines via Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate is used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing a new pathway for creating highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu et al., 2003).
Molecular Structure Analysis
Hydrogen Bonding in Anticonvulsant Enaminones : The crystal structures of three anticonvulsant enaminones demonstrate significant hydrogen bonding and molecular arrangements, providing insights into their potential therapeutic applications (Kubicki et al., 2000).
Supramolecular Aggregation through Interactions : Studies on ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate explore supramolecular aggregation facilitated by various intermolecular interactions, offering insights into molecular assembly and interaction mechanisms (Suresh et al., 2007).
Chemical Properties and Applications
- Antimicrobial Activity of Chromeno[2,3-d]pyrimidinone Derivatives : A novel method for synthesizing ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives exhibits antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Ghashang et al., 2013).
Future Directions
The future directions for the study of Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate and similar compounds could include further exploration of their neuroprotective and anti-neuroinflammatory properties. The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-2-21-15(20)11-4-6-14(19-9-11)18-8-10-3-5-12(16)7-13(10)17/h3-7,9H,2,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZPWICPAWKMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate |
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